Juncutol

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18O2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

4,9,15-trimethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),8(13),9,11-hexaene-3,10-diol |

InChI |

InChI=1S/C18H18O2/c1-8-13-6-15(19)9(2)11-4-5-12-10(3)16(20)7-14(8)18(12)17(11)13/h6-8,19-20H,4-5H2,1-3H3 |

InChI Key |

WMFIUAIMRLTGGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC(=C(C3=C2C4=C(CC3)C(=C(C=C14)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Juncutol: A Potential Neuroprotective Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases represent a significant and growing global health challenge. The quest for effective therapeutic agents has led to the exploration of a wide array of natural compounds. Juncutol, a phenanthrene compound derivable from plants of the Juncus genus, has emerged as a molecule of interest for its potential neuroprotective properties. While direct research on this compound is in its nascent stages, compelling evidence from studies on the closely related compound dehydroeffusol and extracts of Juncus effusus suggests a strong basis for its investigation as a neuroprotective agent. This technical guide synthesizes the available preclinical evidence, hypothesizes the core mechanisms of action for this compound, details relevant experimental protocols for its evaluation, and visualizes the key signaling pathways potentially modulated by this compound. The primary hypothesized mechanisms of this compound's neuroprotective action include the mitigation of oxidative stress, inhibition of apoptotic pathways, and modulation of neuroinflammation.

Introduction

This compound is a phenanthrenoid, a class of organic compounds found in various plant species, including those of the Juncus genus. The investigation into the therapeutic potential of Juncus extracts has revealed significant neuroprotective effects, largely attributed to compounds like dehydroeffusol. Given the structural similarity, it is plausible that this compound shares these neuroprotective activities. This guide provides an in-depth overview of the current understanding and the proposed mechanisms through which this compound may exert its neuroprotective effects.

Putative Mechanisms of Neuroprotection

The neuroprotective potential of this compound is likely multifaceted, targeting several key pathological processes implicated in neurodegeneration. Based on evidence from related compounds, the primary mechanisms are hypothesized to be:

-

Anti-Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in various neurodegenerative disorders. Extracts from Juncus effusus have demonstrated antioxidant properties. It is proposed that this compound may act as a scavenger of free radicals or may upregulate endogenous antioxidant enzymes, thereby protecting neurons from oxidative damage.

-

Anti-Apoptotic Activity: Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss seen in neurodegenerative diseases. A key signaling pathway implicated in neuronal apoptosis is the c-Jun N-terminal kinase (JNK) pathway. Inhibition of the JNK pathway is a promising strategy for neuroprotection. It is hypothesized that this compound may inhibit key components of the apoptotic cascade, potentially through modulation of the JNK pathway.

-

Anti-Inflammatory Effects: Chronic neuroinflammation, mediated by glial cells such as microglia and astrocytes, is another hallmark of neurodegenerative diseases. Pro-inflammatory cytokines and other inflammatory mediators can exacerbate neuronal injury. Natural compounds with anti-inflammatory properties are of great interest for neuroprotection. This compound may modulate neuroinflammatory responses by inhibiting the activation of inflammatory signaling pathways, such as the NF-κB pathway.

-

Modulation of Zinc Homeostasis: Dysregulation of metal ions, particularly zinc, has been linked to neurotoxicity, especially in the context of Alzheimer's disease. Dehydroeffusol has been shown to protect against amyloid-β-induced neurodegeneration by reducing intracellular zinc toxicity through the induction of metallothioneins.[1] It is plausible that this compound could exert a similar effect.

Preclinical Data Summary (Inferred from Related Compounds)

Direct quantitative data on the neuroprotective effects of this compound is not yet available in the public domain. The following tables summarize the significant findings for the closely related compound dehydroeffusol and extracts from Juncus effusus, providing a basis for the hypothesized efficacy of this compound.

Table 1: In Vivo Studies on Dehydroeffusol and Juncus effusus Extract

| Compound/Extract | Model | Dosage | Key Findings | Reference |

| Dehydroeffusol | Amyloid β₂₅₋₃₅-induced spatial working memory deficit in mice | 5 - 15 mg/kg body weight (oral administration) | Dose-dependently rescued cognitive decline. | [2] |

| Dehydroeffusol | Amyloid β₁₋₄₂-mediated hippocampal neurodegeneration in mice | 15 mg/kg body weight (oral administration) | Rescued neurodegeneration in the dentate gyrus; reduced intracellular Zn²⁺ toxicity. | [1] |

| Juncus effusus extract powder enriched with dehydroeffusol | Elderly human participants (randomized, double-blind, placebo-controlled) | Not specified | Significantly improved scores in clue recall and clock-drawing tasks; improved dexterity. | [3][4] |

Table 2: In Vitro Studies on Dehydroeffusol

| Compound | Cell Line | Insult | Key Findings | Reference |

| Dehydroeffusol | Neuroblastoma cells | Hypoxia | Inhibited cell viability and epithelial-mesenchymal transition. | [5][6] |

Detailed Experimental Protocols

To facilitate further research into the neuroprotective role of this compound, this section provides detailed methodologies for key in vitro experiments.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)

-

96-well cell culture plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Neurotoxic agent (e.g., H₂O₂, glutamate, MPP⁺)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Plate reader

Procedure:

-

Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Induce neurotoxicity by adding the chosen neurotoxic agent to the wells (excluding the control wells).

-

Incubate the plate for the appropriate time for the neurotoxin to take effect (e.g., 24 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Culture and treat the cells with this compound and the apoptotic stimulus as described for the cell viability assay.

-

Wash the cells with PBS and fix them with the fixation solution for 15-30 minutes at room temperature.

-

Wash with PBS and then permeabilize the cells for 2-5 minutes.

-

Wash again with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green), indicating DNA fragmentation.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as DCFH-DA, which becomes fluorescent upon oxidation by ROS.

Materials:

-

Neuronal cells in a 96-well plate or on coverslips

-

This compound

-

Oxidative stress-inducing agent (e.g., H₂O₂)

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) solution

-

Fluorescence plate reader or microscope

Procedure:

-

Culture and treat the cells with this compound and the oxidative stress-inducing agent.

-

Wash the cells with a serum-free medium or PBS.

-

Load the cells with the DCFH-DA probe (e.g., 10 µM) and incubate for 20-30 minutes at 37°C.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[1][7][8]

NF-κB Activation Assay

This can be assessed by measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus using immunofluorescence.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

-

Fixation and permeabilization solutions

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI

-

Fluorescence microscope

Procedure:

-

Culture and treat cells with this compound and the inflammatory stimulus.

-

Fix and permeabilize the cells as described in the TUNEL assay protocol.

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate with the primary anti-NF-κB p65 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Wash and counterstain with DAPI.

-

Mount and visualize under a fluorescence microscope. In activated cells, the p65 fluorescence will be concentrated in the nucleus, co-localizing with the DAPI stain.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for assessing its neuroprotective effects.

References

- 1. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Beneficial effect of Juncus effusus extract powder enriched with dehydroeffusol on the cognitive and dexterous performance of elderly people: A randomized, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dehydroeffusol inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydroeffusol inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of reactive oxygen species (ROS) levels [bio-protocol.org]

- 8. youtube.com [youtube.com]

The Potent Biological Activities of Phenanthrenes from Juncus Species: A Technical Guide for Drug Discovery

Abstract

Phenanthrenes, a class of aromatic compounds isolated from various species of the plant genus Juncus (Juncaceae family), have emerged as a significant area of interest in natural product chemistry and pharmacology. These compounds exhibit a remarkable breadth of biological activities, including potent antiproliferative, antimicrobial, anti-inflammatory, and estrogenic effects. This technical guide provides a comprehensive overview of the current state of research on the biological activities of phenanthrenes derived from Juncus species. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering structured data, in-depth experimental protocols, and visual representations of the molecular pathways involved. The information presented herein aims to facilitate further investigation and unlock the therapeutic potential of this promising class of natural products.

Introduction

The Juncaceae family, commonly known as the rush family, comprises a diverse group of plants that are rich sources of unique secondary metabolites. Among these, phenanthrenes and their 9,10-dihydro derivatives are characteristic constituents, with many structures being unique to the Juncus genus.[1][2] These compounds have garnered considerable attention for their wide array of pharmacological properties.[2] Structurally, Juncus phenanthrenes often feature substitutions such as methyl, hydroxyl, and vinyl groups, which contribute to their diverse biological functions.[3][4] This guide will systematically explore the key biological activities of these compounds, presenting quantitative data and the underlying experimental methodologies to support future research and development endeavors.

Biological Activities of Juncus Phenanthrenes

Phenanthrenes isolated from various Juncus species have demonstrated significant activity in several key therapeutic areas. The following sections summarize the quantitative data on their antiproliferative, antimicrobial, anti-inflammatory, and estrogenic activities.

Antiproliferative and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of Juncus phenanthrenes. These compounds have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the standard method used to evaluate this activity, with results typically reported as the half-maximal inhibitory concentration (IC50).

Table 1: Antiproliferative Activity of Phenanthrenes from Juncus Species (IC50 in µM)

| Compound | Juncus Species | Cell Line | IC50 (µM) | Reference(s) |

| Juncusol | J. tenuis, J. maritimus | HeLa | 0.5 | [5][6] |

| Effusol | J. tenuis, J. maritimus | HeLa | 2.3 | [5][6] |

| Dehydrojuncuenin B | J. atratus | HeLa | 2.91 | [7] |

| Juncatrin B | J. atratus | HeLa | 3.48 | [7] |

| Juncuenin B | J. ensifolius | HeLa | 2.9 | [8] |

| Ensifolin A | J. ensifolius | COLO 205 | 3.9 | [3][5] |

| Ensifolin A | J. ensifolius | HeLa | 12.7 | [3] |

| Maritin B | J. maritimus | HeLa | 11.0 | [9] |

| Maritin C | J. maritimus | MCF-7 | <20 | [9] |

| Effususin B | J. effusus | HepG2 | 12.9 | [4] |

| Effususin B | J. effusus | MCF-7 | 12.5 | [4] |

| Effususin B | J. effusus | SMMC-7721 | 13.6 | [4] |

| Dimeric Phenanthrene (Compound 30) | J. maritimus | T-47D | 6.2 | [5] |

| Dimeric Phenanthrene (Compound 35) | J. maritimus | T-47D | 9.1 | [5] |

Note: This table presents a selection of the available data. IC50 values can vary depending on the specific experimental conditions.

Antimicrobial Activity

Phenanthrenes from Juncus species have also been identified as promising antimicrobial agents, with activity against both bacteria and fungi. The minimum inhibitory concentration (MIC), determined by broth microdilution assays, is the standard metric for quantifying this activity.

Table 2: Antibacterial Activity of Phenanthrenes from Juncus Species (MIC in µM and µg/mL)

| Compound | Juncus Species | Bacterial Strain | MIC | Reference(s) |

| Dehydrojuncuenin B | J. articulatus | MSSA | 15.1 µM | [10] |

| Dehydrojuncuenin B | J. articulatus | MRSA | 15.1 µM | [10] |

| Juncuenin D | J. articulatus | MSSA | 15.3 µM | [10] |

| Juncuenin D | J. articulatus | MRSA | 15.3 µM | [10] |

| Juncusol | J. inflexus | MRSA | 25 µg/mL | [4] |

| Dehydrojuncuenin B | J. inflexus | MRSA | 25 µg/mL | [4] |

| Jinflexin B | J. inflexus | MRSA | 100 µg/mL | [4] |

| Juncuenin D | J. inflexus | MRSA | 12.5 µg/mL | [4] |

Note: MSSA = Methicillin-susceptible Staphylococcus aureus; MRSA = Methicillin-resistant Staphylococcus aureus.

Table 3: Antifungal Activity of Phenanthrenes from Juncus Species (MIC in µg/mL)

| Compound | Juncus Species | Fungal Strain | MIC (µg/mL) | Reference(s) |

| 2-methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol | J. effusus | Rhizoctonia solani | 3.125 | [5] |

| 2-methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol | J. effusus | Verticillium dahliae | 6.25 | [5] |

| 2-methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol | J. effusus | Sclerotinia sclerotiorum | 6.25 | [5] |

| 2-methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol | J. effusus | Gibberella saubinetii | 12.5 | [5] |

| 2-methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol | J. effusus | Bipolaris zeicola | 3.125 | [5] |

| 2-methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol | J. effusus | Phytophthora parasitica | 12.5 | [5] |

Anti-inflammatory Activity

Several phenanthrenes from Juncus have demonstrated significant anti-inflammatory properties. This activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines or by evaluating the inhibition of superoxide anion generation and elastase release in human neutrophils.

Table 4: Anti-inflammatory Activity of Phenanthrenes from Juncus Species (IC50 in µM)

| Compound | Juncus Species | Assay | IC50 (µM) | Reference(s) |

| Juncusol | J. ensifolius | Superoxide anion generation | 3.1 | [5][8] |

| Juncuenin B | J. ensifolius | Superoxide anion generation | 4.9 | [5][8] |

| Juncuenin B | J. ensifolius | Elastase release | 5.5 | [5][8] |

| Effususin B | J. effusus | NO Production Inhibition | 7.42 |

Estrogenic Activity

Recent studies have unveiled the estrogenic potential of phenanthrenes from Juncus effusus. This activity is typically evaluated using reporter gene assays in estrogen-responsive cell lines, such as MCF-7. While specific EC50 values for Juncus phenanthrenes are not widely reported in the currently available literature, studies have confirmed that several of these compounds exert agonistic effects on the estrogen receptor.[8] Further quantitative studies are required to fully characterize this activity.

Antioxidant Activity

While many plant extracts containing phenanthrenes exhibit antioxidant properties, there is a notable lack of quantitative data (e.g., IC50 values from DPPH, ABTS, or FRAP assays) for purified phenanthrenes from Juncus species in the current body of scientific literature. This represents a significant gap in our understanding of the full therapeutic potential of these compounds and is a promising area for future research.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to determine the biological activities of Juncus phenanthrenes.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test phenanthrenes (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Assay Procedure:

-

The test phenanthrenes are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Each well is then inoculated with the standardized microbial suspension.

-

Positive (microorganism and broth without compound) and negative (broth only) controls are included on each plate.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the phenanthrene that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: A murine macrophage cell line, such as RAW 264.7, is used. Cells are cultured in appropriate media and conditions.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and pre-treated with various concentrations of the test phenanthrenes for a short period (e.g., 1-2 hours).

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for a longer period (e.g., 24 hours).

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve. A concurrent cell viability assay (e.g., MTT) is often performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathways and Mechanisms of Action

The biological activities of Juncus phenanthrenes are underpinned by their interactions with specific molecular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Induction of Apoptosis

Several phenanthrenes, notably juncusol, have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for their antiproliferative activity. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Studies on juncusol have indicated that it activates the intrinsic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3.[8] The activation of caspase-8 has also been observed, suggesting a potential crosstalk with the extrinsic pathway.[8]

Anti-inflammatory and Cancer-Related Signaling

The anti-inflammatory effects of Juncus phenanthrenes are linked to their ability to modulate key inflammatory signaling pathways. Dehydroeffusol, for instance, has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is not only crucial in developmental processes but is also aberrantly activated in many cancers, contributing to cell proliferation, migration, and invasion. By inhibiting this pathway, dehydroeffusol can suppress hypoxia-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

Conclusion and Future Directions

The phenanthrenes isolated from Juncus species represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated antiproliferative, antimicrobial, and anti-inflammatory activities warrant further investigation and development. The data compiled in this guide highlight the potency of these natural products and provide a foundation for future research.

Key areas for future exploration include:

-

Quantitative analysis of antioxidant and estrogenic activities: A systematic evaluation of purified Juncus phenanthrenes using standardized assays is needed to fully characterize their antioxidant and estrogenic potential.

-

In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds will provide a more complete understanding of their mechanisms of action and facilitate the identification of novel therapeutic targets.

-

In vivo studies: The promising in vitro activities of Juncus phenanthrenes need to be validated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Structure-activity relationship (SAR) studies: A comprehensive analysis of the relationship between the chemical structures of these phenanthrenes and their biological activities will guide the design and synthesis of more potent and selective analogs.

References

- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells [mdpi.com]

- 8. Inhibition of the NF-κB/HIF-1α signaling pathway in colorectal cancer by tyrosol: a gut microbiota-derived metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of curcumin-induced cytotoxicity: induction of apoptosis through generation of reactive oxygen species, down-regulation of Bcl-XL and IAP, the release of cytochrome c and inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroeffusol inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Juncutol: A Comprehensive Technical Guide on its Potential as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Juncutol, a naturally occurring 9,10-dihydrophenanthrene, has demonstrated notable antimicrobial and cytotoxic properties, positioning it as a compound of interest for further investigation in the development of novel anti-infective and chemotherapeutic agents. This technical guide provides a comprehensive overview of the existing scientific data on this compound, with a focus on its antimicrobial potential. This document summarizes the available quantitative data, details the experimental protocols used in its evaluation, and elucidates its proposed mechanism of action. As the available literature primarily refers to the compound as Juncusol, this name will be used interchangeably with this compound throughout this guide, with the assumption that they refer to the same molecule.

Antimicrobial Activity

Juncusol has exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy against a broader spectrum of microorganisms is an area of ongoing research.

Quantitative Antimicrobial Data

The antimicrobial potency of Juncusol and related phenanthrenes has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The available data is summarized in the table below.

| Compound | Microorganism | MIC (µg/mL) | [1][2][3] |

| Juncusol | Methicillin-Resistant Staphylococcus aureus (MRSA) | 25 | [1][2][3] |

| Jinflexin B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 12.5 - 100 | [2][3] |

| Juncuenin D | Methicillin-Resistant Staphylococcus aureus (MRSA) | 12.5 | [2][3] |

| Dehydrojuncuenin B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 25 | [2][3] |

Cytotoxic Activity

In addition to its antimicrobial properties, Juncusol has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an antineoplastic agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of Juncusol and its derivatives is expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (µg/mL) | [4][5][6] |

| Juncusol | B-16 (Mouse Melanoma) | 12.5 | [4][5][6] |

| L-1210 (Mouse Lymphocytic Leukemia) | 13.8 | [4][5][6] | |

| Desvinyljuncusol | CCRF-CEM (Human Lymphoblastic Leukemia) | 9.3 | [4][5][6] |

| B-16 (Mouse Melanoma) | 17.5 | [4][5][6] | |

| L-1210 (Mouse Lymphocytic Leukemia) | 10.2 | [4][5][6] | |

| 2-hydroxy-3-methyl-9,10-dihydrophenanthrene | B-16 (Mouse Melanoma) | 27.7 | [4][5][6] |

| L-1210 (Mouse Lymphocytic Leukemia) | 24.5 | [4][5][6] |

Mechanism of Action

The antimicrobial and cytotoxic effects of Juncusol are believed to stem from its nature as a simple phenol.[4][5][6] The proposed mechanisms of action include disruption of the cell membrane and potential interference with bacterial signaling pathways.

Cell Membrane Disruption

As a phenolic compound, Juncusol is likely to interact with the phospholipid bilayer of bacterial cell membranes. This interaction can lead to a loss of membrane integrity, causing leakage of intracellular components and ultimately leading to cell death. This mechanism is common for many phenolic antimicrobial agents.

Proposed mechanism of this compound-induced cell membrane disruption.

Interference with Bacterial Signaling

Phenolic compounds have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[1][2][5][7] By disrupting QS signaling, this compound may inhibit the expression of virulence factors and the formation of biofilms, thereby attenuating bacterial pathogenicity. The specific signaling pathways affected by this compound have not yet been elucidated and require further investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution of known concentration

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability and proliferation.

References

- 1. Frontiers | Exploring Phenolic Compounds as Quorum Sensing Inhibitors in Foodborne Bacteria [frontiersin.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Cytotoxic Effects of Plant-Derived Compounds on Cancer Cell Lines: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel anticancer therapies continues to be a promising frontier in oncological research. This technical guide delves into the cytotoxic effects of extracts derived from Juniperus communis (JCo) and Juncus rigidus, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved in their anticancer activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Quantitative Analysis of Cytotoxicity

The cytotoxic potential of Juniperus communis and Juncus rigidus extracts has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and inhibition rates are summarized below, providing a comparative look at their efficacy.

Table 1: IC50 Values of Juniperus communis Extracts on Various Cancer Cell Lines

| Cancer Cell Line | Extract Type | IC50 Value (µg/mL) | Exposure Time | Reference |

| Colorectal Cancer (CaCo2) | Methanol Extract | 1300-2500 | Not Specified | [1] |

| Colorectal Cancer (CaCo2) | Water Extract | 1300-2500 | Not Specified | [1] |

| Cervical Cancer (HeLa) | Methanol Extract | 1300-2500 | Not Specified | [1] |

| Cervical Cancer (HeLa) | Water Extract | 1300-2500 | Not Specified | [1] |

| Cervical Cancer (HeLa) | Essential Oil | <30 | 48h | [2] |

| Colorectal Adenocarcinoma (HCT 116) | Essential Oil | <30 | 48h | [2] |

| Human Chronic Myeloid Leukemia (K-562) | Leaf Extract | Not Specified | Not Specified | [3] |

| Human B Cell Precursor Leukemia (BV-173) | Leaf Extract | Not Specified | Not Specified | [3] |

| Human Urinary Bladder Carcinoma (T-24) | Leaf Extract | Not Specified | Not Specified | [3] |

| Human Colon Adenocarcinoma (HT-29) | Leaf Extract | Not Specified | Not Specified | [3] |

| Pancreatic Cancer (PANC-1) | Ethanolic Extract | Not Specified | 24h | [4] |

| Hepatocellular Carcinoma (Mahlavu) | JCo Extract | Not Specified | 24h, 48h, 72h | [5] |

| Hepatocellular Carcinoma (HepG2) | JCo Extract | Not Specified | 24h, 48h, 72h | [5] |

Note: The IC50 values for some extracts were not explicitly quantified in the provided search results but were described as effective.[3][4][5]

Table 2: Cytotoxic Effects of Juncus rigidus Extracts on Cancer Cell Lines

| Cancer Cell Line | Extract Type | Concentration (µg/mL) | Inhibition Rate (%) | Exposure Time (hours) | Reference |

| Human Lung Cancer (A549) | Alcoholic Extract | 200 | 83.45 | 72 | [6] |

| Human Lung Cancer (A549) | Aqueous Extract | 200 | 68.96 | 72 | [6] |

| Human Lung Cancer (A549) | Alcoholic Extract | 200 | 77.69 | 48 | [7] |

| Human Lung Cancer (A549) | Aqueous Extract | 200 | 54.12 | 48 | [7] |

| Human Lung Cancer (A549) | Alcoholic Extract | 200 | 39.38 | 24 | [7] |

| Human Lung Cancer (A549) | Aqueous Extract | 200 | 37.51 | 24 | [7] |

| Human Breast Cancer (MCF-7) | Alcoholic Extract | 200 | 72.3 | 72 | [8] |

| Human Breast Cancer (MCF-7) | Alcoholic Extract | 200 | 54.5 | 48 | |

| Human Breast Cancer (MCF-7) | Alcoholic Extract | 6.25 | 32.8 | 72 | [8] |

| Human Breast Cancer (MCF-7) | Alcoholic Extract | 6.25 | 10 | 48 |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the cytotoxic effects of the plant extracts.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the plant extract or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group, and IC50 values are determined by plotting cell viability against the logarithm of the extract concentration.[9][10]

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.

-

Cell Preparation: Cells are cultured on coverslips and treated with the plant extract.

-

Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

-

Labeling: The cells are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP analogs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Microscopy: The fluorescently labeled cells undergoing apoptosis are visualized and quantified using a fluorescence microscope. Apoptotic features such as chromatin condensation and the formation of apoptotic bodies can also be observed.[11]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the extract for various time points, then harvested and washed.

-

Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane and preserve the cellular structure.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide, a fluorescent dye that intercalates into the DNA.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

-

Data Analysis: The data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. An increase in the sub-G1 peak is indicative of apoptosis.[9][10]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Juniperus communis extract are mediated through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Juniperus communis extract has been shown to induce cell cycle arrest at the G0/G1 phase.[10][12] This is achieved through the regulation of key cell cycle proteins.

Caption: JCo-induced G0/G1 cell cycle arrest pathway.

Induction of Apoptosis

Juniperus communis extract activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[11]

Caption: Apoptosis induction by JCo via extrinsic and intrinsic pathways.

PI3K/Akt Signaling Pathway

The water extract of Juniperus communis has also been found to inactivate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[13]

References

- 1. phcogj.com [phcogj.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 6. sciencescholar.us [sciencescholar.us]

- 7. researchgate.net [researchgate.net]

- 8. sciencescholar.us [sciencescholar.us]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Juniperus communis extract induces cell cycle arrest and apoptosis of colorectal adenocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. The Water Extract of Juniperus communis L. Induces Cell Death and Sensitizes Cancer Cells to Cytostatic Drugs through p53 and PI3K/Akt Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism; however, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Antioxidants are molecules capable of neutralizing these harmful radicals, thereby mitigating cellular damage. Natural products, particularly those derived from plants, have long been a fertile ground for the discovery of novel antioxidant compounds. This technical guide delves into the antioxidant properties of compounds derived from the Juncus genus, providing a comprehensive overview of their quantitative antioxidant activity, the experimental protocols used for their evaluation, and the underlying mechanisms of action. While specific data on a compound named "Juncutol" is not available in the current scientific literature, this guide will focus on the well-documented antioxidant capacities of extracts from Juncus acutus, a representative species of the genus.

Quantitative Antioxidant Activity of Juncus acutus Extracts

Extracts from different parts of the Juncus acutus plant have demonstrated significant antioxidant potential. The radical scavenging efficacy of ethanolic extracts from the leaves and roots has been quantified using two primary assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Total Antioxidant Capacity (TAC) assay. The results of these analyses are summarized in the table below, providing a clear comparison of the antioxidant potency of extracts from different plant tissues.

| Plant Part | DPPH Radical Scavenging (IC50 µg/mL) | Total Antioxidant Capacity (µg Ascorbic Acid Equivalent/mL) |

| Leaves | 483.45 ± 4.07 | 54.59 ± 2.44 |

| Roots | 297.03 ± 43.3 | 65.615 ± 0.54 |

Data presented as mean ± standard error of the mean (n=3).[1]

The data clearly indicates that the root extract of Juncus acutus possesses a more potent radical scavenging activity in the DPPH assay, as evidenced by its lower IC50 value.[1] A lower IC50 value signifies that a smaller concentration of the extract is required to inhibit 50% of the DPPH radicals. Furthermore, the root extract also exhibited a higher total antioxidant capacity.[1] These findings suggest a higher concentration of antioxidant compounds in the roots compared to the leaves of this particular species.

Experimental Protocols

A thorough understanding of the methodologies employed to assess antioxidant activity is crucial for the interpretation and replication of experimental findings. The following sections detail the protocols for the DPPH and TAC assays as they are generally performed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically in methanol or ethanol)

-

Test sample (plant extract or isolated compound) dissolved in a suitable solvent

-

Reference antioxidant (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

A working solution of DPPH is prepared to a specific concentration, resulting in a defined initial absorbance at a particular wavelength (commonly 517 nm).

-

Various concentrations of the test sample are prepared.

-

A fixed volume of the DPPH solution is added to a series of tubes or microplate wells containing different concentrations of the test sample.

-

A control is prepared containing the DPPH solution and the solvent used for the sample.

-

The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of each solution is measured using a spectrophotometer at the characteristic wavelength of DPPH.

-

The percentage of radical scavenging activity is calculated using the following formula:

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Total Antioxidant Capacity (TAC) Assay

The TAC assay, often based on the phosphomolybdenum method, evaluates the ability of a sample to reduce molybdenum (VI) to molybdenum (V), resulting in the formation of a green-colored complex that can be measured spectrophotometrically.

Materials:

-

Reagent solution containing ammonium molybdate, sodium phosphate, and sulfuric acid.

-

Test sample (plant extract or isolated compound)

-

Reference antioxidant (e.g., Ascorbic acid)

-

Water bath

-

Spectrophotometer

Procedure:

-

A specific volume of the test sample at various concentrations is mixed with the reagent solution.

-

A blank is prepared using the same volume of the solvent used for the sample instead of the sample itself.

-

The reaction mixtures are incubated in a water bath at a specific temperature (e.g., 95°C) for a set duration (e.g., 90 minutes).

-

After cooling to room temperature, the absorbance of the green phosphomolybdenum complex is measured at a specific wavelength (e.g., 695 nm) against the blank.

-

A calibration curve is constructed using a standard antioxidant, such as ascorbic acid, at various concentrations.

-

The total antioxidant capacity of the sample is expressed as equivalents of the standard antioxidant (e.g., µg of ascorbic acid equivalent per mL of extract).

Signaling Pathways and Mechanisms of Action

The antioxidant activity of phenolic compounds, which are abundant in Juncus species, is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[2] This action interrupts the chain reactions of oxidation. The general mechanisms of antioxidant action can be visualized in the following diagrams.

Caption: General mechanism of antioxidant action against reactive oxygen species.

The antioxidant effect can also be mediated through the modulation of endogenous antioxidant defense systems. One key pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress or certain antioxidant compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, leading to their increased expression and a more robust cellular defense against oxidative stress.

Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.

Experimental Workflow for Antioxidant Activity Screening

The process of identifying and characterizing the antioxidant potential of natural products follows a structured workflow, from sample preparation to data analysis.

Caption: A typical experimental workflow for screening antioxidant activity.

Conclusion

The available evidence strongly suggests that extracts from the Juncus genus, exemplified by Juncus acutus, are a promising source of natural antioxidants. The root extracts, in particular, have demonstrated superior radical scavenging and total antioxidant capacities. The underlying mechanisms likely involve direct radical scavenging by their constituent phenolic compounds and potentially the modulation of endogenous antioxidant pathways such as the Nrf2-Keap1 system. For researchers and professionals in drug development, the compounds within the Juncus genus warrant further investigation. Future studies should focus on the isolation and characterization of the specific bioactive molecules responsible for the observed antioxidant effects and their evaluation in more complex biological systems to ascertain their therapeutic potential.

References

Chemical structure and properties of Juncutol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juncutol, also known as Juncusol, is a naturally occurring 9,10-dihydrophenanthrene derivative isolated from various species of the Juncus genus. This document provides an in-depth overview of the chemical structure, physicochemical properties, isolation, and synthesis of this compound. Furthermore, it delves into its biological activities, including its cytotoxic and antimicrobial effects, and elucidates its pro-apoptotic mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a substituted 9,10-dihydrophenanthrene with the chemical formula C18H18O2.[1] Its structure is characterized by a dihydrophenanthrene core with two hydroxyl groups, two methyl groups, and a vinyl group substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H18O2 | [1] |

| Molecular Weight | 266.33 g/mol | [1] |

| IUPAC Name | 5-Ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol | |

| Synonyms | Juncusol, 1,6-Dimethyl-5-vinyl-9,10-dihydro-2,7-phenanthrenediol | |

| CAS Number | 62023-90-9 | |

| Physical State | Solid powder | |

| Boiling Point | 503.80 °C (estimated) | |

| Water Solubility | 0.06611 mg/L at 25 °C (estimated) | |

| logP (o/w) | 5.120 (estimated) |

Table 2: Spectroscopic Data for this compound (¹H and ¹³C NMR)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| 1 | 120.9 | - |

| 1a | 139.5 | - |

| 2 | 153.8 | - |

| 3 | 117.5 | 6.66 (d, J = 8.6) |

| 4 | 125.8 | 7.97 (d, J = 8.6) |

| 4a | 125.8 | - |

| 5 | 136.6 | - |

| 5a | 123.2 | - |

| 6 | 121.1 | 6.67 (s) |

| 7 | 154.7 | - |

| 8 | 117.5 | 6.63 (s) |

| 8a | 139.7 | - |

| 9 | 26.7 | 2.60-2.72 (m) |

| 10 | 28.5 | 2.60-2.72 (m) |

| 11 (Me) | 16.2 | 2.24 (s) |

| 12 (Vinyl-CH) | 136.6 | 6.85 (dd, J = 17.6, 10.8) |

| 13 (Vinyl-CH₂) | 114.5 | 5.25 (d, J = 10.8), 5.65 (d, J = 17.6) |

| 14 (Me) | 16.2 | 2.18 (s) |

Note: NMR data is compiled from multiple sources and may vary slightly depending on the solvent and instrument used.

Isolation and Synthesis

Natural Occurrence and Isolation

This compound has been isolated from several species of the rush family (Juncaceae), including Juncus roemerianus, Juncus acutus, Juncus effusus, and Juncus tenuis. The general procedure for its isolation from plant material is outlined below.

Experimental Protocol: Isolation of this compound from Juncus Species

-

Extraction: Dried and powdered plant material (e.g., whole plant, rhizomes) is extracted exhaustively with methanol at room temperature.

-

Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is typically performed sequentially with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar compound, is often enriched in the chloroform and ethyl acetate fractions.

-

Chromatographic Purification: The this compound-containing fractions are then subjected to a series of chromatographic techniques for further purification.

-

Vacuum Liquid Chromatography (VLC): The fraction is often first separated on a silica gel column using a gradient elution system (e.g., cyclohexane-ethyl acetate-methanol).

-

Sephadex LH-20 Column Chromatography: Gel filtration chromatography using Sephadex LH-20 with a suitable solvent system (e.g., methanol or chloroform-methanol mixtures) is employed to separate compounds based on their size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient elution of acetonitrile and water.

-

-

Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Total Synthesis

The total synthesis of Juncusol has been successfully achieved, providing a means to produce the compound for further study without reliance on natural sources. One reported synthetic approach involves a regiospecific strategy based on two sequential aryl annulations. A detailed step-by-step protocol is beyond the scope of this guide; however, the key stages of a reported synthesis are summarized to provide a logical overview.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its cytotoxic and antimicrobial properties being the most extensively studied.

Cytotoxic Activity

This compound exhibits significant cytotoxic activity against various human cancer cell lines. This has been demonstrated in several in vitro studies.

Table 3: Cytotoxic Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 0.5 |

| COLO 205 | Colon Cancer | >10 |

| COLO 320 | Colon Cancer | >10 |

| A2780 | Ovarian Cancer | 8.6 |

| MCF-7 | Breast Cancer | 5.8 |

| T47D | Breast Cancer | 7.0 |

Antimicrobial Activity

This compound has been shown to possess antimicrobial activity against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus. Its mechanism of antimicrobial action is suggested to be similar to that of simple phenols.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis, or programmed cell death. Studies have shown that this compound treatment leads to an increase in the activity of key executioner enzymes of apoptosis, namely caspases. Specifically, an increase in the activity of caspase-3, caspase-8, and caspase-9 has been observed.

The activation of caspase-8 is a hallmark of the extrinsic (death receptor-mediated) pathway of apoptosis, while the activation of caspase-9 is central to the intrinsic (mitochondrial) pathway. The subsequent activation of the common executioner caspase, caspase-3, by both pathways leads to the cleavage of cellular substrates and ultimately, cell death. The involvement of both initiator caspases suggests that this compound may trigger apoptosis through both the intrinsic and extrinsic pathways.

Conclusion

This compound is a promising natural product with well-defined cytotoxic and antimicrobial properties. Its ability to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways makes it an interesting candidate for further investigation in the development of novel anticancer agents. The established methods for its isolation from natural sources and its total synthesis provide a solid foundation for future research into its pharmacological potential and for the generation of structural analogs with potentially enhanced activity and improved pharmacokinetic profiles. This technical guide provides a comprehensive summary of the current knowledge on this compound, intended to facilitate and inspire further research and development efforts.

References

Juncutol and Juncusol: A Technical Guide to Two Isomeric Phenanthrenoids from Juncus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two naturally occurring, isomeric phenanthrenoid compounds, Juncutol and Juncusol, isolated from various species of the Juncus genus. While sharing the same molecular formula (C₁₈H₁₈O₂), these compounds exhibit distinct structural features and biological activities. Juncusol, a 9,10-dihydrophenanthrene, has been extensively studied for its potent antiproliferative and anti-inflammatory effects. In contrast, this compound, a tetracyclic phenanthrene derivative, has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS) induction. This document consolidates the current scientific knowledge on their chemical structures, relationship, and biological activities, with a focus on quantitative data and detailed experimental methodologies. Signaling pathways associated with their mechanisms of action are also presented through structured diagrams.

Introduction: The Juncus Genus as a Source of Bioactive Phenanthrenes

The plant genus Juncus, commonly known as rushes, is a rich source of unique phenanthrene compounds. These specialized metabolites have garnered significant interest in the scientific community due to their diverse and potent pharmacological properties, including antiproliferative, anti-inflammatory, and antimicrobial activities. Among the numerous phenanthrenoids isolated from Juncus species, this compound and Juncusol stand out as isomeric compounds with intriguing, yet distinct, biological profiles. This guide aims to provide an in-depth technical resource on these two molecules for researchers and professionals in the field of drug discovery and development.

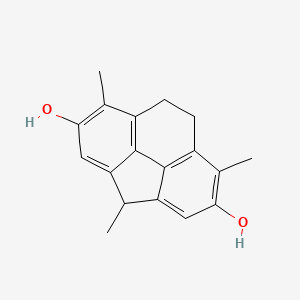

Chemical Structure and Relationship

This compound and Juncusol are structural isomers, both possessing the molecular formula C₁₈H₁₈O₂.[1][2] Despite this shared elemental composition, their atomic arrangements differ significantly, leading to distinct chemical entities.

-

Juncusol is chemically identified as 5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol. It belongs to the 9,10-dihydrophenanthrene class of compounds.[3]

-

This compound is identified as 1,4,7-trimethyl-8,9-dihydro-4H-cyclopenta[def]phenanthrene-2,6-diol.[2] It possesses a more complex, symmetrical tetracyclic ring system.

Both compounds have been isolated from the rhizomes of Juncus acutus, indicating their co-occurrence in the same plant species and suggesting a potential biosynthetic relationship.[2]

Quantitative Biological Data

The biological activities of Juncusol have been more extensively quantified compared to this compound. The following tables summarize the available quantitative data for both compounds.

Table 1: Antiproliferative and Cytotoxic Activity of Juncusol

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| CCRF-CEM | Human Lymphoblastic Leukemia | 9.3 | [4] |

| B-16 | Mouse Melanoma | 12.5 | [4] |

| L-1210 | Mouse Lymphocytic Leukemia | 13.8 | [4] |

Table 2: Anti-inflammatory Activity of Juncusol

| Assay | IC₅₀ (µM) | Reference |

| Superoxide anion generation | 3.1 | [5] |

At present, specific IC₅₀ values for the biological activity of this compound are not widely reported in the available scientific literature. However, it has been identified as the most potent inhibitor of lipopolysaccharide-inducible nitric oxide synthase (iNOS) expression among several related phenanthrenoids isolated from Juncus acutus.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Juncusol's biological activity.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Juncusol) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caspase-3 Colorimetric Assay for Apoptosis

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cells with the test compound to induce apoptosis. Harvest the cells and lyse them using a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Caspase-3 Reaction: In a 96-well plate, incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer.

-

Absorbance Measurement: Measure the absorbance of the cleaved p-nitroanilide (pNA) chromophore at 405 nm using a microplate reader.

-

Data Analysis: The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to that of untreated controls.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

Protocol:

-

Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the test compound.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in turbidity due to microtubule formation by measuring the absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to those of positive (e.g., paclitaxel) and negative (e.g., DMSO) controls to determine the inhibitory or enhancing effect on tubulin polymerization.

Signaling Pathways and Mechanisms of Action

Juncusol: Induction of Apoptosis and Cell Cycle Arrest

Juncusol has been shown to exert its antiproliferative effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells.

-

Apoptosis Induction: Juncusol treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). This suggests that Juncusol may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

-

Cell Cycle Arrest: Flow cytometric analysis has revealed that Juncusol causes an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.

-

Inhibition of Tubulin Polymerization: Juncusol has been demonstrated to inhibit the polymerization of tubulin into microtubules in vitro. This action disrupts the formation of the mitotic spindle, leading to the observed G2/M arrest and subsequent apoptosis.

This compound: Anti-inflammatory Action

The primary reported biological activity of this compound is its ability to inhibit the induction of iNOS.[2] iNOS is a key enzyme in the inflammatory process, responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. By inhibiting iNOS expression, this compound can potentially mitigate inflammatory responses. The precise molecular targets and signaling pathways through which this compound exerts this effect have yet to be fully elucidated.

Conclusion and Future Directions

This compound and Juncusol are two isomeric phenanthrenoids from the Juncus genus that display distinct and promising biological activities. Juncusol is a well-characterized antiproliferative agent that induces apoptosis and cell cycle arrest through the inhibition of tubulin polymerization. Its cytotoxic profile against various cancer cell lines warrants further investigation as a potential lead compound for anticancer drug development. This compound has emerged as a potent inhibitor of iNOS induction, highlighting its potential as an anti-inflammatory agent.

Future research should focus on several key areas:

-

This compound: Elucidation of the precise mechanism of action for its iNOS inhibitory activity, including the identification of its molecular targets and the signaling pathways involved. Comprehensive evaluation of its anti-inflammatory effects in various in vitro and in vivo models is also necessary, along with quantification of its potency (e.g., IC₅₀ values).

-

Juncusol: Further preclinical evaluation of its anticancer efficacy in animal models, including pharmacokinetic and toxicity studies. Structure-activity relationship (SAR) studies could also be undertaken to optimize its potency and selectivity.

-

Biosynthesis: Investigation of the biosynthetic pathway of both compounds in Juncus species to understand their relationship and potentially enable biotechnological production methods.

The unique chemical structures and potent biological activities of this compound and Juncusol underscore the importance of natural products from the Juncus genus as a valuable source for the discovery of novel therapeutic agents.

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]

- 2. Phenanthrenoids from Juncus acutus L., new natural lipopolysaccharide-inducible nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. cosmobiousa.com [cosmobiousa.com]

Methodological & Application

Application Notes and Protocols for the Isolation of Juncutol from Juncus effusus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncus effusus, commonly known as the soft rush, is a perennial plant that is a rich source of bioactive phenanthrene compounds.[1] Among these, Juncutol, a 9,10-dihydrophenanthrene, has garnered interest for its potential pharmacological activities, including cytotoxic and antimicrobial properties.[2] This document provides detailed application notes and protocols for the efficient isolation and purification of this compound from Juncus effusus. The methodologies described herein are based on established phytochemical extraction and chromatographic techniques. Additionally, a putative signaling pathway for the cytotoxic effects of this compound is presented to guide further research into its mechanism of action.

Data Presentation: Quantitative Analysis of Phenanthrenes in Juncus effusus

The following table summarizes the quantitative data for major phenanthrenes, including this compound, isolated from a bioactive fraction of Juncus effusus. The data is compiled from studies utilizing Quantitative Nuclear Magnetic Resonance (QNMR) and High-Performance Liquid Chromatography (HPLC) for quantification.[3] These values can serve as a benchmark for the expected yield and purity of the isolated compounds.

| Compound | Chemical Class | Quantification Method | Content (mg/g of fraction) |

| Effusol | 9,10-Dihydrophenanthrene | QNMR | 338.75 |

| HPLC | 340.87 | ||

| Dehydroeffusol | Phenanthrene | QNMR | 41.14 |

| HPLC | 42.99 | ||

| Juncusol (structurally similar to this compound) | 9,10-Dihydrophenanthrene | QNMR | 109.13 |

| HPLC | 107.73 | ||

| Dehydrojuncusol | Phenanthrene | HPLC | 9.56 |

Experimental Protocols

This section details the step-by-step methodology for the extraction, fractionation, and purification of this compound from the medullae (pith) of Juncus effusus.

Plant Material Collection and Preparation

-

Collection: Collect fresh Juncus effusus plants. The medullae, or pith, of the plant are the primary source of phenanthrenes.[4]

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: Use 95% ethanol or methanol as the extraction solvent.

-

Procedure:

-

Macerate the powdered plant material in the solvent at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Fractionation

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform (or dichloromethane), and ethyl acetate.

-

For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layers and concentrate them using a rotary evaporator. The 9,10-dihydrophenanthrenes, including this compound, are typically enriched in the chloroform/dichloromethane and ethyl acetate fractions.[1][5]

-

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Step 1: Vacuum Liquid Chromatography (VLC)

-

Pack a VLC column with silica gel.

-

Adsorb the chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the ethyl acetate concentration to 100%.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

-

Pool the fractions containing the target compound based on their TLC profiles.

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Further purify the fractions enriched with this compound using a Sephadex LH-20 column.

-

Use a solvent system such as methanol or a mixture of dichloromethane and methanol (1:1 v/v) for elution.[1]

-

This step is effective for separating compounds based on their molecular size and polarity, and for removing pigments and other impurities.

-

Monitor the collected fractions by TLC.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional)

-

For obtaining high-purity this compound, a final purification step using preparative HPLC may be necessary.

-

A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector at a wavelength suitable for phenanthrenes (e.g., 254 nm).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Based on studies of structurally related phenanthrenes, this compound is hypothesized to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, potentially modulated by the Akt and MEK/ERK signaling pathways.[6][7]

Caption: Putative signaling pathway of this compound-induced apoptosis.

References

- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 2. Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenanthrenes from Juncus effusus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method for Juncutol quantification

An HPLC (High-Performance Liquid Chromatography) method for the quantification of Juncutol, a phenanthrene compound, is crucial for researchers in natural product chemistry, pharmacology, and drug development. This document provides a detailed application note and protocol for the determination of this compound in plant extracts, based on established methods for similar compounds. The proposed method is designed for robustness and accuracy, and this guide includes comprehensive procedures for sample preparation, chromatographic conditions, and method validation based on ICH guidelines.

Application Note

Introduction